![molecular formula C9H8F2O B6596708 1-(2,2-difluoroethenyl)-4-methoxybenzene CAS No. 1608-24-8](/img/structure/B6596708.png)
1-(2,2-difluoroethenyl)-4-methoxybenzene
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Overview
Description
1-(2,2-Difluoroethenyl)-4-methoxybenzene, also known as DFM, is a fluorinated aromatic hydrocarbon. It is commonly used in organic synthesis, as a reagent in the preparation of various organic compounds, and as an intermediate in the manufacture of pharmaceuticals. DFM is a versatile and useful reagent, due to its ability to form stable and selective carbon-carbon bonds. It is also used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines.
Mechanism of Action
1-(2,2-difluoroethenyl)-4-methoxybenzene is a versatile reagent, due to its ability to form carbon-carbon bonds. It is commonly used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines, by forming a carbon-carbon bond between the two molecules. Additionally, this compound can be used to form carbon-carbon bonds between two different functional groups, such as alcohols and alkenes.
Biochemical and Physiological Effects
This compound is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic, mutagenic, or teratogenic. Additionally, this compound does not appear to have any significant effect on the environment.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of dyes and other organic compounds. Additionally, this compound is a non-toxic compound and has no known adverse effects on human health.
One of the main limitations of using this compound in laboratory experiments is its cost. This compound is a relatively expensive reagent, and it can be difficult to obtain in large quantities. Additionally, this compound is a volatile compound and can be difficult to handle.
Future Directions
There are several potential future directions for the use of 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments. One potential application is the synthesis of polymers, such as polyimides and polyamides. Additionally, this compound could be used for the synthesis of other organic compounds, such as fluorescent dyes and catalysts. This compound could also be used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines. Finally, this compound could be used in the synthesis of other fluorinated aromatic hydrocarbons, such as 1,2-difluoro-4-methoxybenzene.
Synthesis Methods
1-(2,2-difluoroethenyl)-4-methoxybenzene is prepared by the reaction of 4-methoxybenzene with trifluoromethanesulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The resulting product is a mixture of this compound and 1,2-difluoro-4-methoxybenzene. The former can be isolated by distillation, and the latter can be removed by extraction.
Scientific Research Applications
1-(2,2-difluoroethenyl)-4-methoxybenzene has been used in various scientific research applications, such as the synthesis of drugs and pharmaceuticals, and the synthesis of fluorescent dyes and other organic compounds. It has also been used in the synthesis of polymers, such as polyimides and polyamides. Additionally, this compound has been used in the synthesis of dyes, catalysts, and other organic compounds.
properties
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNPYTWRBGHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454198 |
Source
|
Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1608-24-8 |
Source
|
Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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